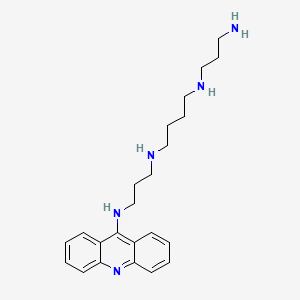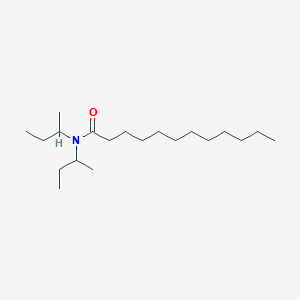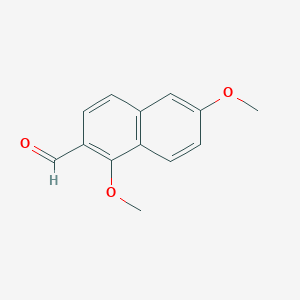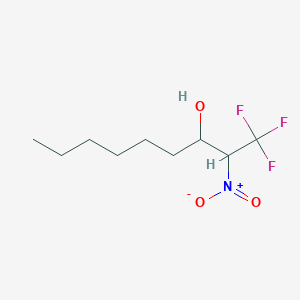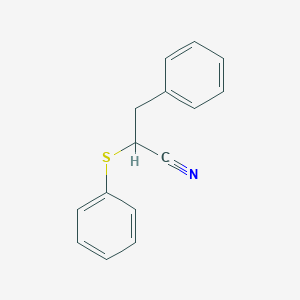
2-(2-Phenoxyethoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenoxyethoxy)-1,1’-biphenyl: diethylene glycol monophenyl ether or phenoxydiglycol , has the chemical formula C10H14O3 . Its molecular weight is approximately 182.22 g/mol . This compound combines the biphenyl core with a phenoxyethoxy group, resulting in interesting properties.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for preparing 2-(2-phenoxyethoxy)-1,1’-biphenyl. One common method involves the reaction of 2-bromophenol with 2-bromoethanol in the presence of a base (such as potassium carbonate) to form the desired compound. The reaction proceeds through an etherification process, resulting in the phenoxyethoxy group attached to the biphenyl core.
Industrial Production: In industrial settings, this compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.
Análisis De Reacciones Químicas
Reactivity: 2-(2-Phenoxyethoxy)-1,1’-biphenyl can undergo various reactions:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction of the phenoxyethoxy group may yield diethylene glycol derivatives.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Bromination: Reaction with bromine in an organic solvent.
Hydrogenation: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon).
Etherification: Reaction with alkyl halides or alcohols in the presence of a base.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield 2-(2-bromophenoxy) derivatives, while hydrogenation could lead to diethylene glycol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Solvent: Used as a solvent in organic synthesis due to its moderate polarity.
Surfactant: Employed in emulsions and formulations.
Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.
Pharmacology: Investigated for potential pharmacological applications.
Coatings and Polymers: Used in coatings, adhesives, and polymer formulations.
Plasticizers: Enhances flexibility in plastics.
Mecanismo De Acción
The exact mechanism of action for 2-(2-phenoxyethoxy)-1,1’-biphenyl depends on its specific application. It may interact with cellular membranes, receptors, or enzymes, influencing biological processes.
Comparación Con Compuestos Similares
Propiedades
| 97762-38-4 | |
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-(2-phenoxyethoxy)-2-phenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-3-9-17(10-4-1)19-13-7-8-14-20(19)22-16-15-21-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clave InChI |
KOGCEIITTJTIMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
